molecular formula C8H5NO2S B055465 3,4-Methylenedioxyphenyl isothiocyanate CAS No. 113504-93-1

3,4-Methylenedioxyphenyl isothiocyanate

Cat. No. B055465
M. Wt: 179.2 g/mol
InChI Key: UVVSPZKAEJHDCY-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenyl isothiocyanate is a compound that has garnered interest due to its unique structure and potential applications in various fields of chemistry and materials science. This molecule features a methylenedioxyphenyl group, which is a common motif in several natural products and pharmaceuticals, attached to an isothiocyanate group known for its reactivity and use in chemical synthesis.

Synthesis Analysis

The synthesis of related 3,4-methylenedioxy compounds often involves multi-step reactions starting from piperonaldehyde, demonstrating the complexity and versatility of synthetic routes to incorporate the methylenedioxy motif into various chemical structures. For instance, Han Xue-lian (2007) outlines a synthesis method for 3,4-(methylenedioxy)phenylacetic acid, starting from piperonal aldehyde through a series of reactions, achieving a total yield of 57.0% with purity reaching 98.6% (Han Xue-lian, 2007).

Molecular Structure Analysis

Structural and conformational properties of related compounds have been extensively studied, such as in the work by L. Qiao et al. (2017), where structural characterization and quantum chemical calculations on thiourea derivatives were performed. These studies provide insights into the electronic structure, bonding, and potential reactivity of the molecule (L. Qiao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving methylenedioxyphenyl compounds and isothiocyanates can lead to a variety of products, depending on the reactants and conditions used. For example, T. Ibata et al. (1992) discuss the formation and reaction of carbonyl ylides with isothiocyanates, highlighting the diverse reactivity and potential applications of these compounds in synthesis (T. Ibata et al., 1992).

Scientific Research Applications

  • Forensic Science Applications : One study focused on the synthesis and differentiation of 2,3- and 3,4-methylenedioxyphenylalkylamines, derivatives of 3,4-methylenedioxyamphetamine (MDA), which are abused as central nervous system stimulants. The study highlighted the use of mass spectrometry for distinguishing these compounds, which is crucial for forensic science applications (Borth, Hänsel, Rösner, & Junge, 2000).

  • Synthesis of Chemical Compounds : Another research presented a convenient synthesis method for 3,4-(methylenedioxy)phenylacetic acid from piperonal aldehyde, which is significant in the synthesis of various drugs (Han Xue-lian, 2007).

  • Metabolism and Synergistic Action in Pharmacology : A study conducted in 1966 investigated the metabolism of methylene-C14-dioxyphenyl compounds and their role in prolonging the action of certain drugs and insecticide chemicals, demonstrating their potential synergistic action in pharmacological applications (Casida, Engel, Essac, Kamienski, & Kuwatsuka, 1966).

  • Catalytic Oxidation for Drug Synthesis : Research on catalytic oxidation of isosafrol by vanadium complexes, aiming to synthesize 3,4-methylenedioxybenzaldehyde (piperonal), highlights its application in drug synthesis (Alvarez et al., 2007).

  • Inhibition of Carcinogenesis : Arylalkyl isothiocyanates, including derivatives of 3,4-methylenedioxyphenyl, have been studied for their potential in inhibiting lung tumorigenesis, indicating their application in cancer research (Guo et al., 1993).

Safety And Hazards

This compound can cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract if swallowed, and can cause respiratory tract irritation if inhaled .

properties

IUPAC Name

5-isothiocyanato-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSPZKAEJHDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150432
Record name 1,3-Benzodioxole, 5-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methylenedioxyphenyl isothiocyanate

CAS RN

113504-93-1
Record name 1,3-Benzodioxole, 5-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isothiocyanato-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TM Tagmose, F Zaragoza, HCM Boonen… - Bioorganic & medicinal …, 2003 - Elsevier
Pinacidil analogues, for example, N-cyano-N′-(3,5-dichlorophenyl)-N″-(3-methylbutyl)guanidine, 1, have previously been described as potassium channel openers on beta cells and …
Number of citations: 11 www.sciencedirect.com
W Bai, J Ji, Q Huang, W Wei - Tetrahedron Letters, 2020 - Elsevier
A series of novel thiourea derivatives were synthesized and evaluated by biological activities. Among them, compound 10e containing 3,5-bis(trifluoromethyl)phenyl moiety (R 1 ) at the …
Number of citations: 21 www.sciencedirect.com
MM Crystal, AB Demilo - Experimental & applied acarology, 1988 - Springer
Toxicity was determined for 15 acaricides against a laboratory strain of northern fowl mites,Ornithonyssus sylviarum (Canestrini and Fanzago). Adult females were exposed to residues …
Number of citations: 8 link.springer.com
P Kirubakaran, G Morton, P Zhang, H Zhang, J Gordon… - bioRxiv, 2020 - biorxiv.org
Cyclin-dependent kinase 9 (CDK9) plays a key role in transcription elongation, and more recently it was also identified as the molecular target of a series of diaminothiazole compounds …
Number of citations: 4 www.biorxiv.org
NT Trinh - 2016 - nova.newcastle.edu.au
Among various options to treat cancers, targeting the signalling pathways that are differentially expressed in specific cancer cells has developed as a promising approach. Whilst huge …
Number of citations: 2 nova.newcastle.edu.au

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